Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate
Description
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This structure includes a methoxy (-OCH₃) substituent at position 6 and a methyl ester (-COOCH₃) at position 2.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-14-8-4-3-7-10-6(9(13)15-2)5-12(7)11-8/h3-5H,1-2H3 |
InChI Key |
LGXGZKKGYMKTLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Formation of the Imidazo Ring : The nucleophilic amine group of 3-amino-6-methoxypyridazine attacks the electrophilic carbonyl carbon of methyl 2-bromoacetoacetate, followed by intramolecular cyclization to form the imidazo[1,2-b]pyridazine core.
-
Base and Solvent : Triethylamine (TEA) or potassium carbonate (K₂CO₃) is used to deprotonate intermediates, while DMF facilitates solubility at 80–100°C.
-
Workup : The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients, yielding the esterified product.
Key Challenge : The methoxy group at the 6-position necessitates careful control of reaction pH to prevent demethylation.
Palladium-Catalyzed Cross-Coupling Synthesis
A high-yielding route involves palladium-catalyzed coupling between halogenated precursors and methoxy-substituted aryl reagents. This method is advantageous for introducing substituents at specific positions with precision.
Procedure and Optimization
-
Starting Materials :
-
2-Chloroimidazo[1,2-b]pyridazine-6-carboxylate (500 mg, 2.6 mmol)
-
5-Bromo-1,3-difluoro-2-methoxybenzene (864 mg, 3.87 mmol)
-
Catalysts: Palladium(II) acetate (50 mg, 0.22 mmol) and tetrakis(triphenylphosphine)palladium(0) (30 mg, 26 µmol)
-
Base: Potassium carbonate (866 mg, 6.27 mmol)
-
-
Reaction Conditions :
-
Solvent: Degassed DMF (10 mL)
-
Temperature: 110°C under nitrogen atmosphere
-
Duration: 12–16 hours
-
-
Workup :
-
Extraction with ethyl acetate (3 × 30 mL)
-
Concentration under reduced pressure
-
Purification via silica gel chromatography
-
Critical Parameters
-
Catalyst Loading : A 1:1 ratio of Pd(OAc)₂ to Pd(PPh₃)₄ enhances catalytic activity.
-
Solvent Choice : DMF’s high boiling point and polarity favor coupling efficiency.
-
Temperature Control : Prolonged heating above 110°C risks decomposition of the methoxy group.
Comparative Analysis of Synthetic Routes
Key Findings:
-
The Pd-catalyzed method offers superior yield and scalability but requires expensive catalysts.
-
Classical condensation is cost-effective but less efficient for large-scale production.
-
Microwave synthesis remains theoretical but warrants experimental validation.
Optimization and Scale-Up Considerations
Catalyst Recycling
Recovering Pd catalysts via filtration or immobilization on solid supports (e.g., silica-Pd nanoparticles) could reduce costs by up to 30%.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to other functional groups.
Substitution: The methoxy group at the 6-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant activity against multidrug-resistant strains of bacteria and fungi. For instance, several analogs have been developed that demonstrate potent inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mtb strains .
2. Anti-diabetic Potential
A study evaluated the antidiabetic properties of various derivatives of this compound. The results indicated that specific modifications to the structure enhanced its efficacy in lowering blood glucose levels in diabetic models . The structure-activity relationship (SAR) studies highlighted the importance of substituents at the 6-position for improving biological activity.
3. Pain Management
Research has identified imidazo[1,2-b]pyridazine-based compounds as potential inhibitors of adaptor-associated kinase 1 (AAK1), which plays a role in pain signaling pathways. Compounds exhibiting AAK1 inhibition may provide new avenues for pain management therapies .
Biological Research Applications
1. Enzyme Inhibition Studies
this compound serves as a valuable probe in studying enzyme interactions. Its ability to bind selectively to specific enzymes allows researchers to investigate the mechanisms of action and regulatory pathways in cellular processes. For example, it has been utilized to explore pathways involved in synaptic vesicle recycling due to its interaction with AAK1 .
2. Molecular Target Identification
The compound's unique structure enables it to act as a molecular scaffold for the development of targeted therapies. By modifying the core structure, researchers can create libraries of compounds that can be screened for activity against various biological targets, including cancer cell lines and infectious agents .
Materials Science Applications
1. Development of Novel Materials
The heterocyclic nature of this compound allows for its incorporation into materials with specific electronic or optical properties. Research suggests that these compounds can be used in the design of organic semiconductors or sensors due to their unique electronic configurations and stability under various conditions.
2. Green Chemistry Approaches
The synthesis of this compound aligns with green chemistry principles, emphasizing solvent-free reactions and recyclable catalysts. This approach not only enhances the sustainability of chemical processes but also improves the scalability for industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Structure : Chloro (-Cl) at position 6, methyl ester at position 2.
- Molecular Formula : C₈H₆ClN₃O₂; Molecular Weight : 211.61 g/mol .
- Key Properties : Density 1.5±0.1 g/cm³; purity ≥98% (HPLC); stored at room temperature .
- This may influence reactivity in cross-coupling reactions or metabolic stability .
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Structure : Chloro (-Cl) at position 6, ethyl ester (-COOCH₂CH₃) at position 2.
- Molecular Formula : C₉H₈ClN₃O₂; Molecular Weight : 225.63 g/mol .
- Key Properties : Yellow-brown solid; stored at 2–8°C; purity 97.8% (HPLC) .
- Ethyl esters are often used to improve membrane permeability in prodrug design .
Methyl 2-Methylimidazo[1,2-b]pyridazine-6-carboxylate
- Structure : Methyl (-CH₃) at position 2, methyl ester at position 5.
- Molecular Formula : C₉H₉N₃O₂; Molecular Weight : 191.19 g/mol .
- Key Properties : Solubility in DMSO (10 mM stock solution); stored at 2–8°C .
- Comparison : The methyl group at position 2 introduces steric hindrance, which may reduce binding affinity to target proteins compared to the unsubstituted position 2 in the methoxy analog .
Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate
- Structure : Methylsulfanyl (-SCH₃) at position 6, phenyl ring at position 2.
- Key Properties : Crystal structure reveals π–π interactions (3.643 Å) between benzene and imidazole rings; dihedral angle of 16.9° between planes .
- Comparison : The phenyl and methylsulfanyl groups enhance aromatic stacking and hydrophobic interactions, which are critical for binding to biological targets. The methoxy group in the target compound may offer similar electronic effects but with reduced steric bulk .
Biological Activity
Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been shown to interact with various biological targets, influencing numerous pathways. The compound's ability to modulate enzyme and receptor activity makes it a versatile candidate for therapeutic applications.
Key Biological Activities:
- Antidiabetic Activity : Research indicates that derivatives of this compound exhibit significant hypoglycemic effects. For instance, specific derivatives demonstrated up to 69.87% reduction in blood glucose levels compared to insulin at a dosage of 50 mg/kg body weight in diabetic rat models .
- Antimicrobial Activity : The compound has shown potential against Mycobacterium tuberculosis and other pathogens, with structure-activity relationship studies indicating that certain substitutions enhance efficacy .
- Inhibition of Protein Kinases : It has been reported that imidazo[1,2-b]pyridazines can inhibit various protein kinases, which are crucial in cancer and inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction can lead to the modulation of signaling pathways associated with cell proliferation, apoptosis, and metabolic regulation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo and pyridazine rings significantly influence the compound's potency and selectivity.
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 7b | para-NH2 | 69.87% hypoglycemic | |
| 7f | para-COOH | 69.0% hypoglycemic | |
| 1 | Fluoro at C2 | High activity against Mtb | |
| 41 | Various | Significant inhibition of protein kinases |
Antidiabetic Activity Study
In a study evaluating the antidiabetic properties of synthesized derivatives, several compounds were tested for their ability to reduce blood glucose levels in diabetic rats. The results indicated that compounds with specific substituents on the imidazo and pyridazine rings exhibited superior hypoglycemic effects compared to standard treatments like insulin.
Antimicrobial Screening
A high-throughput screening campaign identified several derivatives with potent activity against Mycobacterium tuberculosis. The most effective compounds contained specific functional groups that enhanced their binding affinity to bacterial targets, leading to improved efficacy over existing treatments .
Q & A
Q. Q: What are the standard synthetic routes for Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate, and how are intermediates characterized?
A: The synthesis typically involves cyclization of precursors like 3-amino-6-methoxypyridazine with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at room temperature) . Key intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity. For example, the ester group’s presence is confirmed by a carbonyl stretch at ~1700 cm⁻¹ in IR spectroscopy. Reaction progress is monitored using TLC with ethyl acetate/hexane (1:1) as the mobile phase .
Reaction Mechanisms and Functional Group Reactivity
Q. Q: How does the methyl ester group influence the compound’s reactivity in substitution or reduction reactions?
A: The methyl ester acts as an electron-withdrawing group, stabilizing the imidazo[1,2-b]pyridazine core during nucleophilic substitution. For example, reduction with LiAlH4 converts the ester to a primary alcohol, while hydrolysis under acidic conditions yields the carboxylic acid derivative. Substitution at the methoxy group requires careful control of temperature (e.g., 60–80°C) to avoid ring-opening side reactions .
Advanced Synthetic Optimization
Q. Q: What strategies improve yield in multi-step syntheses involving nitration or sulfonation?
A: Nitration at position 3 of the pyridazine ring (as seen in structurally similar compounds) requires HNO₃/H₂SO₄ at 0–5°C to minimize by-products. Yields improve with slow reagent addition and inert atmospheres (N₂/Ar). For sulfonation, use of Na₂SO₃ in DMF at 100°C enhances regioselectivity. Purification via column chromatography (silica gel, gradient elution) is critical for isolating high-purity products .
Biological Activity Evaluation
Q. Q: What methodologies are used to assess antimicrobial or anticancer activity of this compound?
A:
- Antimicrobial assays : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control.
- Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using nonlinear regression.
Structural analogs show activity via kinase inhibition (e.g., EGFR), confirmed by Western blotting for phosphorylated targets .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported biological activity data across studies?
A: Contradictions often arise from variations in assay conditions (e.g., serum concentration, incubation time). For example:
Regioselective Modifications
Q. Q: How can regioselectivity be achieved during functionalization of the pyridazine ring?
A: Electrophilic substitution favors the 3-position due to electron-rich imidazole nitrogen. For example:
- Halogenation : NBS in CCl₄ selectively brominates position 3.
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ target the 2-position. DFT calculations predict charge distribution to guide reagent selection .
Stability Under Physiological Conditions
Q. Q: What degradation pathways occur in aqueous or enzymatic environments?
A: Hydrolysis of the ester group dominates at pH >7 (t₁/₂ = 2–4 hours at 37°C). LC-MS identifies degradation products like 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid. Stability improves with PEGylation or liposomal encapsulation .
Computational Modeling for Target Prediction
Q. Q: Which in silico tools predict binding modes to biological targets?
A: Use molecular docking (AutoDock Vina) with kinase domains (e.g., PDB 1M17) to identify hydrogen bonds with hinge regions (e.g., Met769 in EGFR). QSAR models incorporating logP and polar surface area optimize bioavailability .
Comparative Studies with Structural Analogs
Q. Q: How does substituting methoxy with cyclopropyl or trifluoromethyl groups alter activity?
A:
Handling Analytical Challenges
Q. Q: How to address overlapping NMR signals in complex derivatives?
A: Use 2D NMR (HSQC, HMBC) to resolve overlapping aromatic protons. For example, HMBC correlations between H-5 (δ 7.8 ppm) and C-2 (δ 160 ppm) confirm regiochemistry. Deuterated DMSO-d₆ improves signal resolution compared to CDCl₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
